2,3,4,5,6-Pentafluorobenzylzinc chloride

説明

2,3,4,5,6-Pentafluorobenzylzinc chloride is an organometallic reagent used in pharmaceutical research, specifically in drug synthesis applications . It facilitates the generation of selective compounds, which is critical for research into the treatment of complex diseases .

Molecular Structure Analysis

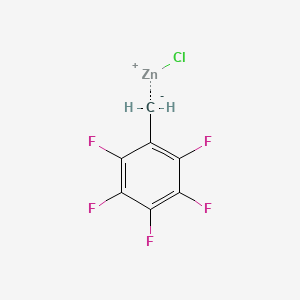

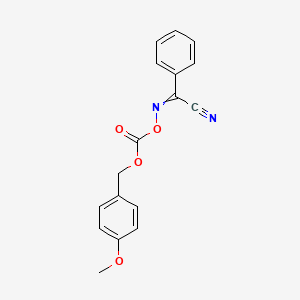

The linear formula for 2,3,4,5,6-Pentafluorobenzylzinc chloride is C6F5CH2ZnCl . The molecular weight is 281.93 .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.99 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .科学的研究の応用

Polymer Chemistry Applications

- Postpolymerization Modification : 2,3,4,5,6-Pentafluorobenzylzinc chloride demonstrates a high reactivity towards para-fluoro substitution with thiols, making it a valuable reagent in polymer chemistry for the creation of versatile precursors for subsequent modifications. This reactivity facilitates quantitative azide–para-fluoro substitution, allowing for a wide range of onward modifications with click-like efficiencies (Noy et al., 2019).

Analytical Chemistry and Mass Spectrometry

- Derivatization for GC-MS Analysis : The compound has been used to derivatize keto steroids for analysis by electron-capture gas-liquid chromatography (GLC), highlighting its role in enhancing the detection of specific analytes (Youngdale, 1976). Additionally, pentafluorobenzyl derivatives have been shown to improve the mass spectral characterization of alkyl and hydroxyalkyl-nucleobase DNA adducts, demonstrating enhanced sensitivity and specificity for gas chromatography with electron capture negative ion mass spectrometry (GC-ECNI-MS) analysis (Saha et al., 1989).

- Derivatizing Agent for Anions : Pentafluorobenzyl p-toluenesulphonate, related to 2,3,4,5,6-Pentafluorobenzylzinc chloride, serves as a derivatizing agent for inorganic anions, enhancing the volatility and detectability of these anions in gas chromatography (GC) with electron-capture detection (Funazo et al., 1985).

Organic Synthesis

- Synthesis of Hydroxylamine Derivatives : It facilitates the synthesis of N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide, which, after specific reactions, yields O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. This compound is pivotal in derivatizing steroids for their analysis, showcasing the reagent's role in creating sensitive analytical methods for bioactive compounds (Youngdale, 1976).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 . It has hazard statements H225 - H302 - H319 - H335 - H351 and precautionary statements P210 - P280 - P301 + P312 + P330 - P305 + P351 + P338 - P370 + P378 - P403 + P235 . It is considered dangerous and its target organs are the respiratory system .

作用機序

Target of Action

This compound is an organozinc reagent, which are typically used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action

The mode of action of 2,3,4,5,6-Pentafluorobenzylzinc chloride involves its interaction with other organic compounds in a chemical reaction. As an organozinc reagent, it can participate in various types of reactions including Negishi coupling, carbonyl addition, and halogen-metal exchange . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The result of the action of 2,3,4,5,6-Pentafluorobenzylzinc chloride is the formation of new organic compounds through the formation of carbon-carbon and carbon-heteroatom bonds . The exact products of the reaction would depend on the other reactants and the reaction conditions.

特性

IUPAC Name |

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFKKLEMKJJJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorobenzylzinc chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)